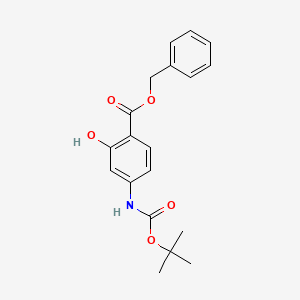
4-(tert-Butoxycarbonylamino)salicylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxycarbonylamino)salicylic acid benzyl ester is a chemical compound that combines the structural features of salicylic acid, benzyl ester, and tert-butoxycarbonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonylamino)salicylic acid benzyl ester typically involves the protection of the amino group of salicylic acid with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The Boc protection can be achieved using di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonylamino)salicylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce free amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
4-(tert-Butoxycarbonylamino)salicylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives may have therapeutic potential and can be explored for drug development.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonylamino)salicylic acid benzyl ester involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The Boc protecting group provides stability to the amino group, allowing selective reactions to occur at other functional sites. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonylamino)benzoic acid benzyl ester
- 4-(tert-Butoxycarbonylamino)phenylacetic acid benzyl ester
- 4-(tert-Butoxycarbonylamino)phenylpropionic acid benzyl ester
Uniqueness
4-(tert-Butoxycarbonylamino)salicylic acid benzyl ester is unique due to the presence of the salicylic acid moiety, which imparts specific chemical properties and potential biological activities. The combination of the Boc protecting group and the benzyl ester allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
benzyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-9-10-15(16(21)11-14)17(22)24-12-13-7-5-4-6-8-13/h4-11,21H,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJWDHALGQHHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
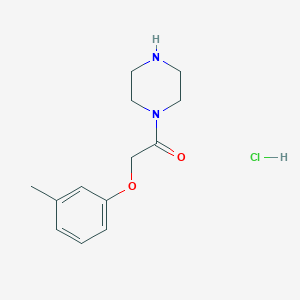
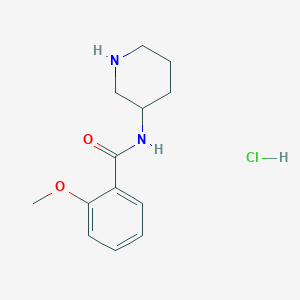
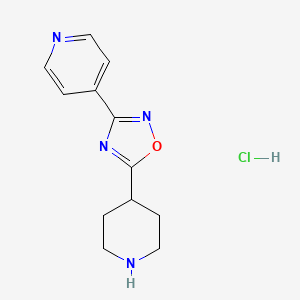
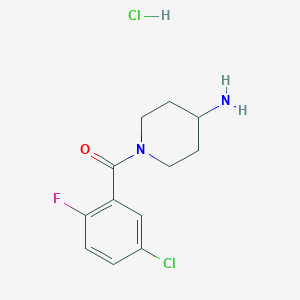
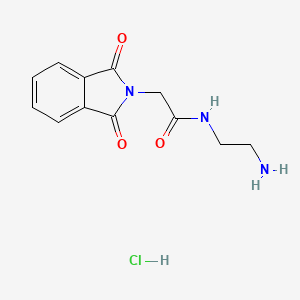
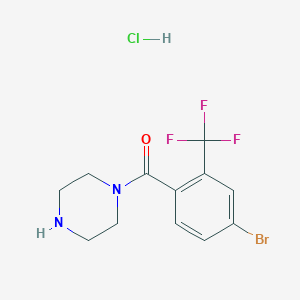
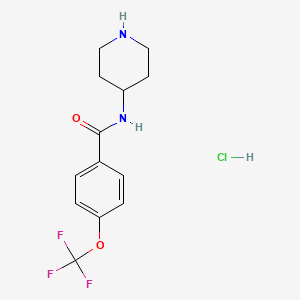
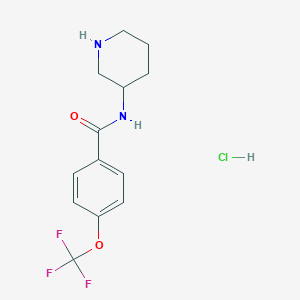

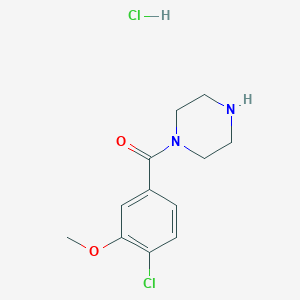
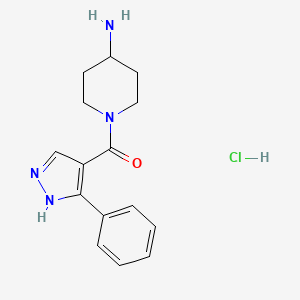
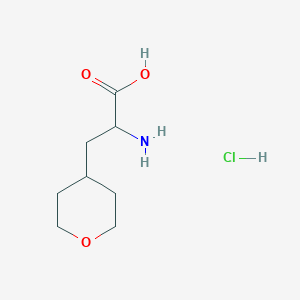
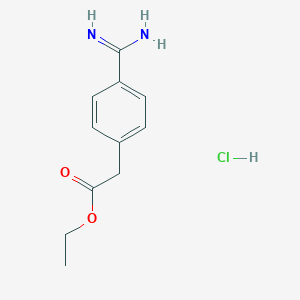
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8035837.png)
